2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate
Overview
Description
2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate is a chemical compound with the molecular formula C12H19NO7 and a molecular weight of 289.28 g/mol. This compound belongs to the class of oxaziridines, which are three-membered heterocyclic compounds containing an oxygen and a nitrogen atom. Oxaziridines are known for their reactivity and are often used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate typically involves the reaction of tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and a suitable catalyst to facilitate the formation of the oxaziridine ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate undergoes various types of chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form oxaziridinium ions, which are highly reactive intermediates.
Reduction: Reduction of the oxaziridine ring can lead to the formation of amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxaziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the oxaziridine ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxaziridine ring can yield oxaziridinium salts, while reduction can produce amines or hydroxylamines .
Scientific Research Applications
2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate involves the formation of reactive intermediates, such as oxaziridinium ions, which can interact with various molecular targets. These intermediates can participate in a range of chemical reactions, including oxidation, reduction, and substitution, leading to the formation of different products . The specific pathways and molecular targets involved depend on the nature of the reagents and conditions used in the reactions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate include:
- 2-Tert-butyl 3,3-dimethyl oxaziridine-2,3,3-tricarboxylate
- 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-dicarboxylate
- 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tetracarboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the oxaziridine ring, which can influence its reactivity and the types of reactions it undergoes. This unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
Properties
IUPAC Name |
2-O-tert-butyl 3-O,3-O'-diethyl oxaziridine-2,3,3-tricarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO7/c1-6-17-8(14)12(9(15)18-7-2)13(20-12)10(16)19-11(3,4)5/h6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVOKKLZOPXJRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(N(O1)C(=O)OC(C)(C)C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465554 | |
Record name | 2-tert-Butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462100-44-3 | |
Record name | 2-tert-Butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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